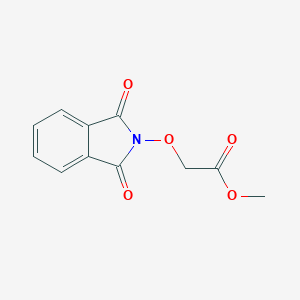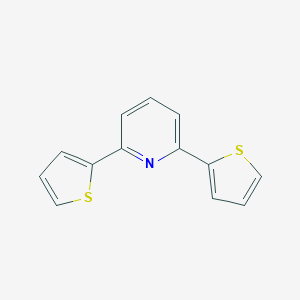
(1,3-Dioxo-1,3-dihydro-isoindol-2-yloxy)-acetic acid methyl ester
Descripción general
Descripción
(1,3-Dioxo-1,3-dihydro-isoindol-2-yloxy)-acetic acid methyl ester, also known as DMAE methyl ester or Deanol, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. This compound is a derivative of the naturally occurring substance choline and is believed to have a variety of biochemical and physiological effects that make it an interesting subject for further study.
Mecanismo De Acción
The exact mechanism of action of (1,3-Dioxo-1,3-dihydro-isoindol-2-yloxy)-acetic acid methyl ester methyl ester is not yet fully understood. However, it is believed to work by increasing the levels of acetylcholine in the brain. Acetylcholine is a neurotransmitter that plays a key role in cognitive function, and increasing its levels may lead to improved memory and attention.
Biochemical and Physiological Effects:
In addition to its potential cognitive-enhancing effects, (1,3-Dioxo-1,3-dihydro-isoindol-2-yloxy)-acetic acid methyl ester methyl ester has also been studied for its potential effects on a variety of biochemical and physiological processes. For example, it has been shown to have antioxidant properties, which may help protect cells from damage caused by oxidative stress. It has also been studied for its potential use in treating various skin conditions, such as wrinkles and sagging skin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (1,3-Dioxo-1,3-dihydro-isoindol-2-yloxy)-acetic acid methyl ester methyl ester for lab experiments is its relatively low cost and easy availability. However, there are also some limitations to its use. For example, its effects on cognitive function may be relatively mild compared to other cognitive enhancers, and it may not be effective for all individuals.
Direcciones Futuras
There are many potential future directions for research involving (1,3-Dioxo-1,3-dihydro-isoindol-2-yloxy)-acetic acid methyl ester methyl ester. Some of the most promising areas of research include its potential use in treating cognitive impairments such as Alzheimer's disease, as well as its potential use in treating various skin conditions. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects or limitations to its use.
In conclusion, (1,3-Dioxo-1,3-dihydro-isoindol-2-yloxy)-acetic acid methyl ester methyl ester is a promising compound that has been extensively studied for its potential use in various scientific research applications. While there is still much to be learned about its mechanism of action and potential effects, the available research suggests that it may have a variety of beneficial effects on cognitive function, as well as on various biochemical and physiological processes. Further research is needed to fully understand the potential of this compound and to identify any limitations or potential side effects.
Aplicaciones Científicas De Investigación
(1,3-Dioxo-1,3-dihydro-isoindol-2-yloxy)-acetic acid methyl ester methyl ester has been studied extensively for its potential use in a variety of scientific research applications. One of the most promising areas of research involves its potential as a cognitive enhancer. Studies have shown that (1,3-Dioxo-1,3-dihydro-isoindol-2-yloxy)-acetic acid methyl ester methyl ester may be able to improve memory and attention in both healthy individuals and those with cognitive impairments.
Propiedades
Número CAS |
80733-98-8 |
|---|---|
Nombre del producto |
(1,3-Dioxo-1,3-dihydro-isoindol-2-yloxy)-acetic acid methyl ester |
Fórmula molecular |
C11H9NO5 |
Peso molecular |
235.19 g/mol |
Nombre IUPAC |
methyl 2-(1,3-dioxoisoindol-2-yl)oxyacetate |
InChI |
InChI=1S/C11H9NO5/c1-16-9(13)6-17-12-10(14)7-4-2-3-5-8(7)11(12)15/h2-5H,6H2,1H3 |
Clave InChI |
MSKBUVDLWGTLAC-UHFFFAOYSA-N |
SMILES |
COC(=O)CON1C(=O)C2=CC=CC=C2C1=O |
SMILES canónico |
COC(=O)CON1C(=O)C2=CC=CC=C2C1=O |
Pictogramas |
Acute Toxic; Irritant; Environmental Hazard |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(Ethylamino)methyl]phenol](/img/structure/B186731.png)





![6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine](/img/structure/B186745.png)




